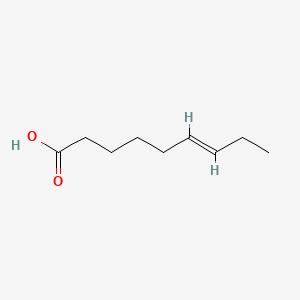

6E-nonenoic acid

Beschreibung

6E-Nonenoic acid, chemically designated as (6E)-non-6-enoic acid, is a monounsaturated fatty acid with a nine-carbon chain and a trans-configured double bond at the sixth carbon position. Its molecular formula is C₉H₁₆O₂, and it has a molecular weight of 156.115 g/mol . The "E" notation (from the German entgegen) indicates the trans configuration of the double bond, which imparts distinct physicochemical properties compared to its cis (Z) isomers or saturated analogs.

Eigenschaften

IUPAC Name |

(E)-non-6-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h3-4H,2,5-8H2,1H3,(H,10,11)/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSOISAMGWYNQX-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/CCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31502-23-5 | |

| Record name | 6-Nonenoic acid (E) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031502235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 6E-Nonenoic acid can be synthesized through several methods, including the oxidation of nonenyl alcohols and the hydrolysis of nonenyl esters. One common synthetic route involves the use of olefin metathesis reactions, where nonenyl derivatives are subjected to catalytic conditions to form the desired acid .

Industrial Production Methods: In industrial settings, 6E-Nonenoic acid is often produced through the catalytic hydrogenation of nonenoic acid precursors. This process typically involves the use of metal catalysts such as palladium or platinum under controlled temperature and pressure conditions to achieve high yields and purity .

Analyse Chemischer Reaktionen

Oxidation Reactions

6E-Nonenoic acid can be oxidized using various oxidizing agents, leading to the formation of nonenoic acid derivatives such as aldehydes and ketones.

-

Common Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3).

-

Major Products Formed: Nonenal and nonanoic acid.

Reduction Reactions

The compound can be reduced to form saturated fatty acids.

-

Common Reducing Agents: Hydrogen gas (H2) in the presence of metal catalysts like palladium on carbon (Pd/C).

-

Major Products Formed: Nonanoic acid.

-

Catalytic Hydrogenation: Homogeneous catalysts can reduce carboxylic acid esters with molecular hydrogen . Pincer-type catalysts are effective for the hydrogenation of carboxylic acid esters .

Substitution Reactions

6E-Nonenoic acid can participate in substitution reactions where the double bond is targeted by electrophiles or nucleophiles.

-

Common Reagents: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.

-

Major Products Formed: Halogenated nonenoic acids.

Lactonization via Enantioselective Oxidation

Enantioselective oxidation of non-activated primary and secondary C(sp3)–H bonds can lead to the formation of chiral γ-lactones .

Reaction with Metals

Iridium complexes can react with 6E-nonenoic acid derivatives, leading to the formation of dearomatized species and other products .

Industrial Production Methods

In industrial settings, 6E-Nonenoic acid is often produced through the catalytic hydrogenation of nonenoic acid precursors. This process typically involves the use of metal catalysts such as palladium or platinum under controlled temperature and pressure conditions to achieve high yields and purity.

Synthetic Routes

6E-Nonenoic acid can be synthesized through several methods, including the oxidation of nonenyl alcohols and the hydrolysis of nonenyl esters. Olefin metathesis reactions are also employed, where nonenyl derivatives are subjected to catalytic conditions to form the desired acid.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

1. Precursor in Organic Synthesis

6E-Nonenoic acid serves as a crucial precursor in the synthesis of various organic compounds. Its unique double bond at the sixth carbon position allows it to participate in numerous chemical reactions, facilitating the formation of complex molecules. This property makes it valuable in the development of pharmaceuticals and agrochemicals.

2. Polymer Production

The compound is utilized in polymer chemistry, where it acts as a monomer for producing polyunsaturated polymers. These polymers are essential in creating materials with specific mechanical and thermal properties.

Biological Applications

1. Role in Lipid Metabolism

Research indicates that 6E-nonenoic acid plays a significant role in lipid metabolism. It is involved in cellular processes that regulate energy storage and utilization. Studies have shown that fatty acids like 6E-nonenoic acid can influence membrane fluidity and function, affecting cellular signaling pathways.

2. Therapeutic Potential

Investigations into the therapeutic effects of 6E-nonenoic acid have revealed its potential in modulating lipid-related disorders. For instance, its anti-inflammatory properties are being explored for treating conditions such as obesity and diabetes.

Industrial Applications

1. Surfactants and Emulsifiers

In industrial settings, 6E-nonenoic acid is employed in the production of surfactants and emulsifiers. These substances are vital in formulating personal care products, detergents, and food additives due to their ability to reduce surface tension and stabilize mixtures.

2. Lubricants and Plasticizers

The compound is also used as a lubricant and plasticizer in various manufacturing processes. Its incorporation into formulations enhances flexibility and durability, making it suitable for applications in automotive and construction industries.

Case Studies

Wirkmechanismus

The mechanism of action of 6E-Nonenoic acid involves its interaction with cellular membranes and enzymes. As a fatty acid, it can integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it can act as a substrate for enzymes involved in fatty acid metabolism, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Saturated Nonanoic Acid

- Structure: Nonanoic acid (C₉H₁₈O₂) is the saturated counterpart, lacking double bonds.

- Properties :

- Higher melting point (~12–15°C) due to efficient molecular packing.

- Less reactive toward oxidation compared to unsaturated analogs.

- Applications: Used in plastics and lubricants, whereas unsaturated derivatives like 6E-nonenoic acid may have niche roles in biochemistry due to their reactivity .

Branched-Chain Isomers: 8-Methyl-6E-Nonenoic Acid

- Structure : Features a methyl branch at the eighth carbon alongside the C6 trans double bond (C₁₀H₁₈O₂).

- Biological Role: Directly linked to capsaicin biosynthesis in Capsicum species. The methyl branch enhances enzyme specificity in the leucine/valine metabolic pathway, a critical step in capsaicinoid production .

- Key Difference: Branching increases hydrophobicity and alters metabolic interactions compared to linear 6E-nonenoic acid.

Geometric Isomers: 6Z-Nonenoic Acid

- Structure : Cis-configured double bond at C6 (same molecular formula as 6E).

- Properties :

- Lower melting point than the trans isomer due to a kinked chain, reducing packing efficiency.

- Higher susceptibility to enzymatic oxidation in biological systems.

- Implications : The cis configuration is less common in natural fatty acids, which often favor trans or saturated forms for membrane stability .

Hydroxy Derivatives: 3-Hydroxy-6E-Nonenoic Acid

- Structure : A hydroxyl group at C3 (C₉H₁₆O₃; molecular weight 172.22 g/mol).

- Properties: Increased polarity due to the hydroxyl group, enhancing solubility in aqueous environments. Potential role as a signaling molecule or metabolic intermediate in lipid pathways.

- Applications : Used in biochemical research for studying hydroxy fatty acid metabolism .

Longer-Chain Unsaturated Analogs: 2-Undecynoic Acid

- Structure : An 11-carbon chain with a triple bond at C2 (C₁₁H₁₈O₂; FA 11:2).

- Properties: Triple bonds confer rigidity and higher reactivity, making it useful in organic synthesis. Lower natural abundance compared to monounsaturated fatty acids like 6E-nonenoic acid.

- Contrast : The absence of a double bond in favor of a triple bond drastically alters chemical behavior .

Data Table: Structural and Functional Comparison

Biologische Aktivität

6E-nonenoic acid, also known as (E)-8-methyl-6-nonenoic acid, is a fatty acid derivative that has garnered attention for its potential biological activities, particularly in relation to its role in capsaicin biosynthesis and its effects on mitochondrial function. This article reviews the current understanding of the biological activity of 6E-nonenoic acid, supported by various studies and findings.

6E-nonenoic acid has the molecular formula and is characterized by a double bond in the trans configuration. This structural feature contributes to its reactivity and biological interactions.

1. Role in Capsaicin Biosynthesis

Research indicates that 6E-nonenoic acid plays a crucial role in the biosynthesis of capsaicin, a compound responsible for the pungency in peppers. It has been shown that when supplied individually or in combination with vanillylamine, 6E-nonenoic acid significantly enhances capsaicin production. This suggests its importance in determining the pungency levels in Capsicum species .

2. Effects on Mitochondrial Function

Studies have explored the effects of related compounds, such as nonanoic acid and 4-hydroxy-2-nonenal (HNE), on mitochondrial function. These compounds can influence uncoupling proteins (UCPs) which play a role in thermogenesis and oxidative stress defense. Notably, HNE was found to activate UCP1, although the effects of 6E-nonenoic acid specifically on UCPs remain less clear .

Table 1: Summary of Biological Activities of 6E-Nonenoic Acid

The mechanisms through which 6E-nonenoic acid exerts its biological effects may involve:

- Interaction with Enzymes : It may influence enzymes involved in metabolic pathways leading to capsaicin production.

- Modulation of Mitochondrial Activity : By affecting UCPs, it may alter energy expenditure and oxidative stress responses.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 6E-nonenoic acid, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis typically involves catalytic isomerization or stereoselective reactions. To ensure reproducibility:

- Document reaction conditions (temperature, solvent, catalyst loading) with precision .

- Use analytical techniques (e.g., GC-MS, H/C NMR) to verify purity and stereochemistry .

- Include raw spectral data in supplementary materials for peer validation .

Q. How should researchers characterize the physicochemical properties of 6E-nonenoic acid?

- Methodological Answer :

- Solubility : Perform phase diagrams in polar/non-polar solvents using UV-Vis spectroscopy .

- Stability : Conduct accelerated degradation studies under varying pH and temperature, analyzing products via HPLC .

- Thermal Behavior : Use differential scanning calorimetry (DSC) to identify melting points and phase transitions .

Q. What in vitro assays are suitable for preliminary bioactivity screening of 6E-nonenoic acid?

- Methodological Answer :

- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) with Gram-positive/negative strains .

- Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK-293), normalizing data to positive/negative controls .

- Data Reporting : Include IC values with 95% confidence intervals and p-values for statistical significance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 6E-nonenoic acid across studies?

- Methodological Answer :

- Meta-Analysis : Systematically compare experimental variables (e.g., cell lines, assay conditions) using PRISMA guidelines .

- Confounding Factors : Evaluate batch-to-batch compound variability or solvent effects (e.g., DMSO vs. ethanol) .

- Expert Consultation : Engage interdisciplinary teams to identify methodological biases .

Q. What strategies optimize the stability of 6E-nonenoic acid in long-term pharmacokinetic studies?

- Methodological Answer :

- Formulation : Test lipid-based nanoemulsions or cyclodextrin complexes to enhance aqueous stability .

- Storage Conditions : Use argon-purged vials at -80°C, with periodic stability checks via LC-MS .

- Degradation Pathways : Map oxidative byproducts using high-resolution mass spectrometry (HRMS) .

Q. How should researchers design dose-response experiments to account for non-linear effects of 6E-nonenoic acid?

- Methodological Answer :

- Non-Linear Modeling : Apply Hill slope equations or Bayesian hierarchical models to fit data .

- Replicate Design : Use triplicate wells per concentration and include vehicle controls to minimize noise .

- Threshold Identification : Define LOQ/LOD via serial dilutions and validate with spike-recovery experiments .

Q. What computational approaches predict the interaction of 6E-nonenoic acid with biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

- Validation : Cross-reference predictions with SPR (surface plasmon resonance) binding assays .

Data Analysis and Reporting

Q. How should conflicting spectral data (e.g., NMR shifts) for 6E-nonenoic acid be addressed in publications?

- Methodological Answer :

- Error Analysis : Report instrument calibration records and solvent-induced shift variations .

- Comparative Tables : Include literature values alongside experimental data, highlighting discrepancies .

- Peer Review : Pre-submit data to open-access repositories (e.g., Zenodo) for community feedback .

Q. What ethical considerations apply to in vivo studies involving 6E-nonenoic acid?

- Methodological Answer :

- IACUC Compliance : Adhere to ARRIVE guidelines for animal welfare, including sample size justification .

- Toxicity Screening : Conduct acute/chronic toxicity assays before proceeding to higher organisms .

- Transparency : Disclose conflicts of interest and funding sources in the manuscript .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.